molecular formula C12H14N4O4S B1353870 Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate CAS No. 72292-62-7

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Cat. No. B1353870
CAS RN: 72292-62-7
M. Wt: 310.33 g/mol
InChI Key: MFGZXPGKKJMZIY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a chemical compound with the CAS Number: 72292-62-7 . It has a molecular weight of 310.33 . The IUPAC name for this compound is ethyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-pyrazole-4-carboxylate .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is 1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) .


Chemical Reactions Analysis

Pyrazoles, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Antiglaucoma Activity : Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as more potent inhibitors compared to traditional treatments, indicating their use in antiglaucoma therapies (Kasımoğulları et al., 2010).

  • Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Demonstrated selective cyclocondensation processes involving ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, offering a pathway to synthesize pyrazolo[3,4-b]pyridin-3-ones, which are key intermediates for further chemical modifications (Lebedˈ et al., 2012).

Pharmacological Investigations

  • Analgesic and Anti-inflammatory Agents : A new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters derived from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promise as lead molecules for developing novel therapeutic agents (Gokulan et al., 2012).

Material Science Applications

  • Corrosion Inhibitors : Research into pyranpyrazole derivatives, including ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have shown significant antimicrobial and anticancer activities, surpassing some reference drugs in efficacy and presenting a new avenue for therapeutic development (Hafez et al., 2016).

properties

IUPAC Name

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGZXPGKKJMZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501100
Record name Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

CAS RN

72292-62-7
Record name Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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